molecular formula C12H12N2O3S B14650319 Benzidinesulfonic acid CAS No. 50322-84-4

Benzidinesulfonic acid

Cat. No.: B14650319
CAS No.: 50322-84-4
M. Wt: 264.30 g/mol
InChI Key: ZBZGGZGVFCIXDE-UHFFFAOYSA-N
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Description

Benzidinesulfonic acid is an organic sulfonic acid of research interest. Researchers should consult the specific safety data sheet (SDS) and scientific literature for detailed information on its properties, handling, and applications before use. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for household use.

Properties

CAS No.

50322-84-4

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

5-amino-2-(4-aminophenyl)benzenesulfonic acid

InChI

InChI=1S/C12H12N2O3S/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)18(15,16)17/h1-7H,13-14H2,(H,15,16,17)

InChI Key

ZBZGGZGVFCIXDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Benzidinesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of benzidine using concentrated sulfuric acid or fuming sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods often involve continuous sulfonation processes where benzidine and sulfur trioxide are introduced into a reaction vessel, resulting in the formation of this compound.

Chemical Reactions Analysis

Sulfonation and Desulfonation

Benzenesulfonic acid is synthesized via the sulfonation of benzene with concentrated sulfuric acid or oleum (fuming H₂SO₄ containing SO₃):
C6H6+H2SO4C6H5SO3H+H2O\text{C}_6\text{H}_6+\text{H}_2\text{SO}_4\rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H}+\text{H}_2\text{O}

This reaction is reversible above 220°C, with desulfonation regenerating benzene and sulfuric acid . Industrial methods optimize this process to minimize byproducts like diphenyl sulfone .

Method Conditions Key Features
Oleum Sulfonation70–110°C, cascade reactorsYields ~1% diphenyl sulfone
Azeotropic Water Removal170°C, benzene refluxReduces sulfone formation to <2%

Electrophilic Substitution

Benzenesulfonic acid undergoes nitration and halogenation at the meta position due to the electron-withdrawing sulfonic group:

  • Nitration : Forms 3-nitrobenzenesulfonic acid.

  • Halogenation : Produces 3-halobenzenesulfonic acids .

Friedel-Crafts Reaction

Reacts with benzene under Friedel-Crafts conditions to form diphenyl sulfone :
C6H5SO3H+C6H6(C6H5)2SO2+H2O\text{C}_6\text{H}_5\text{SO}_3\text{H}+\text{C}_6\text{H}_6\rightarrow (\text{C}_6\text{H}_5)_2\text{SO}_2+\text{H}_2\text{O} .

Acid Hydrolysis

At 175°C, benzenesulfonic acid hydrolyzes to benzene and sulfuric acid:
C6H5SO3H+H2OC6H6+H2SO4\text{C}_6\text{H}_5\text{SO}_3\text{H}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_6+\text{H}_2\text{SO}_4 .

Alkaline Fusion

Heating with NaOH (320–350°C) produces sodium phenolate, a precursor to phenol:
C6H5SO3Na+2NaOHC6H5ONa+Na2SO3+H2O\text{C}_6\text{H}_5\text{SO}_3\text{Na}+2\text{NaOH}\rightarrow \text{C}_6\text{H}_5\text{ONa}+\text{Na}_2\text{SO}_3+\text{H}_2\text{O} .

Sulfonyl Chloride Formation

Reacts with phosphorus pentachloride (PCl₅) to form benzenesulfonyl chloride:
C6H5SO3H+PCl5C6H5SO2Cl+POCl3+HCl\text{C}_6\text{H}_5\text{SO}_3\text{H}+\text{PCl}_5\rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{Cl}+\text{POCl}_3+\text{HCl} .
Excess PCl₅ yields chlorobenzene as a byproduct .

Esterification

Forms esters (e.g., methyl benzenesulfonate) via reaction with alcohols. Mechanisms include:

  • Sₙ1 Pathway : Involves a sulfonylium cation intermediate .

  • Sₙ2 Pathway : Protonated methanol acts as the alkylating agent .

Oxidation

Forms benzenesulfonic acid anhydride with P₂O₅:
2C6H5SO3H(C6H5SO2)2O+H2O2\text{C}_6\text{H}_5\text{SO}_3\text{H}\rightarrow (\text{C}_6\text{H}_5\text{SO}_2)_2\text{O}+\text{H}_2\text{O} .

Reduction

Limited reduction pathways; requires specialized conditions .

Sonochemical Degradation

Ultrasound-induced hydroxyl radicals degrade benzenesulfonic acid, forming hydroxylated intermediates (e.g., mono- and di-hydroxylated derivatives) .

Scientific Research Applications

Benzidinesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.

    Medicine: It is utilized in the development of pharmaceuticals and diagnostic agents.

    Industry: It is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzidinesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Benzidine Derivatives

Compound CAS Number Structure Key Differences Applications
This compound 117-61-3 Biphenyl with -SO₃H at 2,2′ and -NH₂ at 4,4′ Two sulfonic acid groups, diamino substitution Pharmaceutical intermediates
Benzidine 92-87-5 Biphenyl with -NH₂ at 4,4′ No sulfonic acid groups; highly toxic Banned in most industries
3,3′-Dichlorobenzidine 91-94-1 Biphenyl with -Cl at 3,3′ and -NH₂ at 4,4′ Chlorinated instead of sulfonated Pigment production (regulated)

Key Insight: Sulfonation reduces the volatility and toxicity of benzidine derivatives compared to non-sulfonated analogues like benzidine itself, which is carcinogenic .

Substituted Benzenesulfonic Acids

Compound CAS Number Structure Key Differences Applications
This compound 117-61-3 Biphenyl with dual -SO₃H and -NH₂ groups Biphenyl backbone Pharmaceuticals
Para Cresidine Sulfonic Acid 6471-78-9 Benzene with -SO₃H, -NH₂, -OCH₃, -CH₃ Single benzene ring; methoxy and methyl substituents Dye intermediates
Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro- N/A Benzene with -SO₃H, -NO₂, and -NH-aryl Nitro and aryl amino groups Azo dye synthesis

Key Insight: Unlike monosubstituted benzenesulfonic acids (e.g., para cresidine sulfonic acid), this compound’s biphenyl structure enhances conjugation, favoring its use in optically active pharmaceuticals .

Functional Analogues

Surfactants and Industrial Sulfonic Acids

Compound CAS Number Structure Key Differences Applications
Dodecylbenzenesulfonic acid 27176-87-0 Linear alkyl chain + -SO₃H Aliphatic chain for micelle formation Detergents, emulsifiers
This compound 117-61-3 Aromatic biphenyl + dual -SO₃H Rigid, polar structure Specialty chemical synthesis

Key Insight : While alkylbenzenesulfonic acids (e.g., dodecylbenzenesulfonic acid) are surfactants, this compound’s aromaticity limits surface activity but enhances reactivity in coupling reactions .

Research Findings and Data Tables

Solubility and Physical Properties

Compound Melting Point (°C) Solubility (g/100 mL H₂O) LogP
This compound Not reported >50 (estimated) -2.1 (calc)
Benzenesulfonic acid 65 100 -1.2
Dodecylbenzenesulfonic acid 315 (decomposes) 0.1 (hydrophobic tail) 4.8

Source : CRC Handbook , estimated values based on structural analogs.

Q & A

Q. What are the standard protocols for synthesizing benzidinesulfonic acid derivatives, and how can purity be ensured?

  • Methodological Answer : this compound derivatives are typically synthesized via sulfonation or azo coupling reactions. For example, sulfonation involves reacting benzene derivatives with sulfuric acid under controlled temperatures (80–120°C) . To ensure purity:
  • Use column chromatography (silica gel, eluent: methanol/ethyl acetate) for separation.
  • Validate purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural identity using 1H^1H-NMR and FT-IR spectroscopy .
  • For salts (e.g., sodium benzenesulfonate), recrystallize in ethanol/water mixtures and verify purity via elemental analysis .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm sulfonic acid group attachment and aromatic substitution patterns .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to determine molecular weight and fragmentation patterns .
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures and stability (e.g., benzenesulfonic acid decomposes at ~250°C) .
  • X-ray Crystallography : For crystal structure determination of novel derivatives (e.g., azo-linked complexes) .

Q. How can researchers mitigate hazards when handling this compound in the lab?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact .
  • Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical protocols .
  • Monitor for sulfonic acid degradation products (e.g., sulfur oxides) using gas chromatography .

Advanced Research Questions

Q. How can contradictory data on reaction pathways of this compound azo dyes be resolved?

  • Methodological Answer : Discrepancies in reaction mechanisms (e.g., nitroso vs. nitro intermediate formation) require:
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy at timed intervals .
  • Isotopic Labeling : Use 15N^{15}N-labeled reagents to trace azo group formation pathways .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare energy barriers for proposed intermediates .
  • Cross-validate results with multiple techniques (e.g., ESR for radical detection in nitroso intermediates) .

Q. What strategies optimize this compound’s role in catalytic systems or biological interactions?

  • Methodological Answer :
  • Catalysis : Test metal-ion coordination (e.g., Fe3+^{3+}, Cu2+^{2+}) using UV-Vis titration and cyclic voltammetry to assess redox activity .
  • Biological Systems :
  • Use fluorescence quenching assays to study interactions with proteins (e.g., BSA) .
  • Evaluate radical scavenging activity via DPPH/ABTS assays, correlating structure-activity relationships (e.g., substituent effects on nitroso derivatives) .

Q. How do structural modifications (e.g., halogenation, sulfonation) alter this compound’s physicochemical properties?

  • Methodological Answer : Compare derivatives using:
  • Solubility Studies : Measure logPP values (octanol/water) to assess hydrophilicity changes .
  • Acidity Measurements : Use potentiometric titration to determine pKaK_a shifts (e.g., bromine substitution increases acidity) .
  • Table : Key Property Comparisons
DerivativeSubstituentlogPPDecomposition Temp (°C)
This compoundNone-1.2250
3,5-Dibromo derivativeBr0.8280
Sodium saltSO3_3^-Na+^+-3.5300
Data sourced from

Data Analysis & Reproducibility

Q. What statistical approaches address variability in this compound experimental data?

  • Methodological Answer :
  • Use ANOVA to compare batch-to-batch synthesis yields (e.g., ±5% variance acceptable).
  • Apply principal component analysis (PCA) to multivariate datasets (e.g., spectral or thermal data) .
  • Report confidence intervals for biological activity assays (e.g., IC50_{50} values with 95% CI) .

Q. How can researchers validate computational models predicting this compound reactivity?

  • Methodological Answer :
  • Benchmark against experimental kinetics (e.g., Arrhenius plots for activation energy) .
  • Compare computed IR spectra (e.g., B3LYP/6-31G*) with experimental FT-IR data .
  • Use sensitivity analysis to identify critical parameters (e.g., solvent dielectric constant) .

Ethical & Reporting Standards

Q. What guidelines ensure ethical reporting of this compound research?

  • Methodological Answer :
  • Disclose conflicts of interest and funding sources per ICMJE guidelines .
  • Deposit spectral data in public repositories (e.g., PubChem, NIST Chemistry WebBook) .
  • Follow IUPAC nomenclature for derivatives (e.g., "4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid") .

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